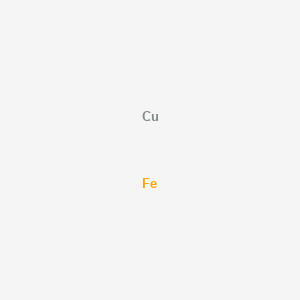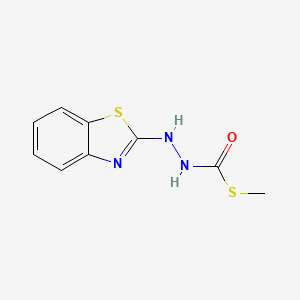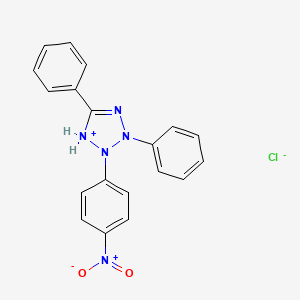
2,2,4-Trimethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyloctane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of three methyl groups attached to the octane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like this compound. The use of zeolite catalysts is common in this process to enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form various halogenated derivatives.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Halogenated alkanes, such as 2-chloro-2,2,4-trimethyloctane.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties rather than biological activity.
Medicine: Limited direct applications, but its derivatives may be studied for potential pharmaceutical uses.
Industry: Utilized in the formulation of high-octane fuels and as a solvent in various chemical processes.
Mecanismo De Acción
As an alkane, 2,2,4-Trimethyloctane does not have a specific mechanism of action in biological systems due to its relatively inert nature. its chemical reactivity can be understood through the principles of organic chemistry. The presence of methyl groups can influence the compound’s reactivity and stability, making it less prone to certain types of chemical reactions compared to linear alkanes.
Comparación Con Compuestos Similares
2,2,4-Trimethylpentane: Another branched alkane with similar structural features but a shorter carbon chain.
2,2,4,4-Tetramethylpentane: A more heavily branched alkane with four methyl groups.
2,2,4-Trimethylheptane: Similar in structure but with one fewer carbon atom in the main chain.
Uniqueness: 2,2,4-Trimethyloctane is unique due to its specific branching pattern and the presence of three methyl groups on the octane chain. This structural arrangement imparts distinct physical and chemical properties, such as a higher boiling point and different reactivity compared to its linear and less-branched counterparts.
Propiedades
Número CAS |
18932-14-4 |
|---|---|
Fórmula molecular |
C11H24 |
Peso molecular |
156.31 g/mol |
Nombre IUPAC |
2,2,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
IKMGZPRUMVFYBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


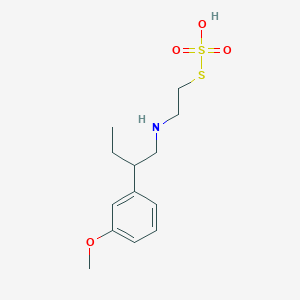


![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
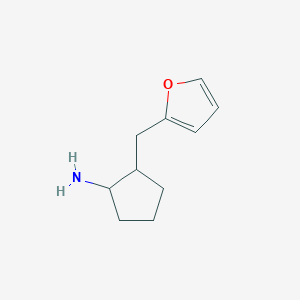
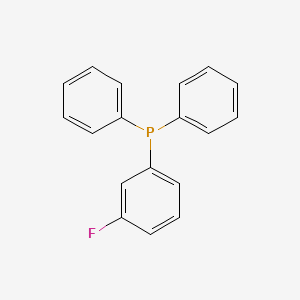
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

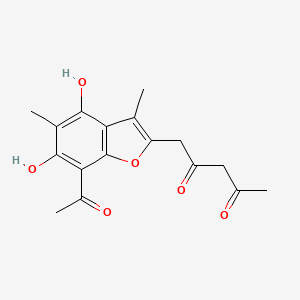
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
